6,7,8-Trimethoxy-3,4-dihydroisoquinoline

Catalog No.
S9088893
CAS No.
13338-60-8
M.F
C12H15NO3
M. Wt
221.25 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7,8-Trimethoxy-3,4-dihydroisoquinoline

CAS Number

13338-60-8

Product Name

6,7,8-Trimethoxy-3,4-dihydroisoquinoline

IUPAC Name

6,7,8-trimethoxy-3,4-dihydroisoquinoline

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C12H15NO3/c1-14-10-6-8-4-5-13-7-9(8)11(15-2)12(10)16-3/h6-7H,4-5H2,1-3H3

InChI Key

SVIDDEARBPWMLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=NCCC2=C1)OC)OC

6,7,8-Trimethoxy-3,4-dihydroisoquinoline (CAS 13338-60-8) is a highly substituted cyclic imine utilized as an electrophilic precursor in the synthesis of complex tetrahydroisoquinoline alkaloids and synthetic pharmaceutical intermediates. Unlike fully saturated tetrahydroisoquinolines, this dihydroisoquinoline retains a reactive C=N double bond, enabling direct C-1 functionalization via nucleophilic addition, asymmetric reduction, or cycloaddition. The presence of the contiguous 6,7,8-trimethoxy substitution pattern provides a distinct electronic and steric environment compared to standard dimethoxy analogs, making it a critical building block for accessing specific natural product scaffolds, such as anhalonium alkaloids, corpaverine analogs, and targeted antitumor agents [1].

Substituting 6,7,8-trimethoxy-3,4-dihydroisoquinoline with the more common 6,7-dimethoxy-3,4-dihydroisoquinoline fundamentally alters the downstream synthetic trajectory. The additional methoxy group at the C-8 position introduces significant steric bulk adjacent to the reactive C-1 imine center, which dictates the diastereoselectivity of nucleophilic additions and asymmetric reductions. Furthermore, the trimethoxy substitution pattern alters the electron density of the aromatic ring, preventing predictable substitution patterns if late-stage functionalization is attempted on a dimethoxy scaffold. For procurement teams supporting total synthesis or medicinal chemistry, utilizing the exact 6,7,8-trimethoxy precursor is mandatory to avoid complex, low-yield late-stage methoxylation steps and to ensure correct regiocontrol during C-1 alkylation [1].

Regioselective Demethylation and Functionalization Control

In late-stage functionalizations of alkaloid scaffolds, the 6,7,8-trimethoxy-3,4-dihydroisoquinoline precursor demonstrates highly specific regiocontrol. Under acidic reflux conditions (e.g., 20% HCl), the 7-methoxy group undergoes selective demethylation, yielding a 7-hydroxy-6,8-dimethoxy intermediate. In contrast, attempting to introduce a third oxygenated substituent onto a standard 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold yields complex isomeric mixtures due to competing ortho/para directing effects. For procurement, sourcing the pre-installed 6,7,8-trimethoxy pattern is essential to achieve high regiocontrol in subsequent selective demethylation or cross-coupling steps, avoiding the low-yield late-stage functionalization of the dimethoxy baseline [1].

Evidence DimensionRegioselectivity in late-stage oxygen functionalization
Target Compound Data>90% selective C-7 demethylation/functionalization
Comparator Or Baseline6,7-Dimethoxy-3,4-dihydroisoquinoline (requires non-selective direct oxidation/hydroxylation, typically <40% yield of target isomer)
Quantified Difference~50% absolute improvement in target isomer yield via pre-installed substitution
ConditionsAcidic reflux (20% HCl) or standard electrophilic functionalization conditions

Eliminates low-yield, late-stage aromatic oxidation steps by providing a pre-installed, regioselective functionalization handle.

Steric Enhancement of Asymmetric C-1 Addition

The presence of the C-8 methoxy group in 6,7,8-trimethoxy-3,4-dihydroisoquinoline significantly increases the steric hindrance around the C-1 imine carbon compared to the 6,7-dimethoxy analog. During asymmetric nucleophilic additions (such as lateral lithiation or organometallic additions to the imine), this steric bulk enforces a rigid transition state. Studies on closely related trimethoxy-dihydroisoquinolines demonstrate that the C-8 methoxy group can elevate enantiomeric or diastereomeric excesses to >95% ee/de, whereas the less hindered 6,7-dimethoxy baseline often requires more complex chiral auxiliaries to achieve similar enantiopurity. Buyers targeting high-purity chiral 1-substituted tetrahydroisoquinolines should prioritize this specific trimethoxy precursor [1].

Evidence DimensionEnantiomeric/Diastereomeric excess (ee/de) in C-1 addition
Target Compound Data>95% ee/de (sterically directed by C-8 methoxy)
Comparator Or Baseline6,7-Dimethoxy-3,4-dihydroisoquinoline (baseline ee typically lower without specialized chiral ligands)
Quantified DifferenceSignificant reduction in chiral auxiliary dependency for high ee%
ConditionsAsymmetric nucleophilic addition to C=N bond

Reduces the cost and complexity of chiral auxiliaries required for the synthesis of enantiopure 1-substituted isoquinolines.

Oxidation State Suitability for Alkaloid Total Synthesis

When selecting precursors for complex alkaloid synthesis, buyers must choose between the dihydroisoquinoline (imine) and tetrahydroisoquinoline (amine) oxidation states. 6,7,8-Trimethoxy-3,4-dihydroisoquinoline acts as a potent electrophile, allowing direct C-C bond formation at the C-1 position via nucleophilic additions. In contrast, the saturated 6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline acts as a nucleophile, requiring oxidative activation to form the iminium ion before C-1 functionalization can occur, which often reduces overall yield by 15-25%. Procuring the dihydro-form directly eliminates this oxidation step, streamlining manufacturing workflows [1].

Evidence DimensionSynthetic steps to C-1 substituted alkaloids
Target Compound Data1 step (direct nucleophilic addition to imine)
Comparator Or Baseline6,7,8-Trimethoxy-1,2,3,4-tetrahydroisoquinoline (2 steps: oxidation to iminium, then addition)
Quantified DifferenceElimination of 1 synthetic step and associated 15-25% yield loss
ConditionsC-1 alkylation/arylation in total synthesis workflows

Direct procurement of the imine electrophile shortens synthetic routes and improves overall mass recovery.

Synthesis of Anhalonium and Corpaverine Alkaloids

Serves as the direct precursor for the total synthesis of complex natural products where the 6,7,8-trimethoxy pattern is strictly required to match the natural scaffold and enable regioselective downstream modifications [1].

Production of Chiral 1-Substituted Tetrahydroisoquinolines

Functions as an ideal electrophilic starting material for asymmetric reductions or organometallic additions, leveraging the C-8 methoxy group for enhanced stereocontrol during C-1 bond formation [2].

Development of Targeted Antitumor Agents

Utilized as a core building block for the synthesis of benzoyldihydroisoquinolines and related cell-cycle G1 phase targeting compounds, where precise aromatic substitution is critical for receptor binding [3].

Advanced Pharmaceutical Intermediates

Acts as a conformationally restricted, highly substituted aromatic building block in medicinal chemistry libraries requiring specific electronic and steric profiles that cannot be achieved with standard dimethoxy analogs [3].

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

221.10519334 g/mol

Monoisotopic Mass

221.10519334 g/mol

Heavy Atom Count

16

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